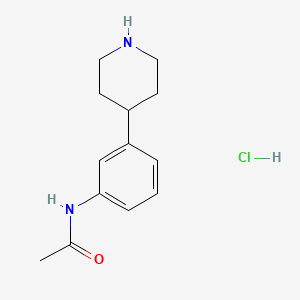

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications. This compound is known for its potential pharmacological properties and is often utilized in the synthesis of other complex molecules.

Mecanismo De Acción

Target of Action

Similar compounds such as pitolisant, a selective antagonist or inverse agonist of the histamine h3 receptor, have been used to treat narcolepsy . The H3 receptor helps regulate histamine synthesis and release .

Mode of Action

The exact mode of action of 4-(3-Acetylaminophenyl)piperidine hydrochloride is unclear. It’s suggested that its efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors . This is similar to the action of pitolisant, which blocks histamine from binding to presynaptic H3 autoreceptors, thereby increasing histamine synthesis and release .

Biochemical Pathways

The increase in histamine synthesis and release, as seen with pitolisant, suggests that it may affect the histaminergic neuronal signaling pathway . This pathway plays a crucial role in maintaining wakefulness .

Result of Action

Based on the action of similar compounds, it may increase histamine levels in the brain, thereby enhancing the activity of histaminergic neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride typically involves the reaction of 3-(Piperidin-4-yl)aniline with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Comparación Con Compuestos Similares

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride can be compared with other piperidine derivatives:

N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride: Similar structure but with a different position of the piperidine ring, leading to different pharmacological properties.

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: Contains additional functional groups, making it suitable for different applications.

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride: A more complex derivative with additional substituents, offering unique pharmacological profiles.

This compound stands out due to its specific structure and the balance of properties it offers, making it a valuable compound in various research and industrial applications.

Actividad Biológica

N-(3-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₅H₁₉ClN₂O

- Molecular Weight: Approximately 298.81 g/mol

This compound features a piperidine moiety, which is linked to a phenyl group and an acetamide functional group. These structural components contribute to its interaction with various biological targets.

This compound primarily interacts with serotonergic receptors, which are pivotal in regulating mood, anxiety, and various physiological processes. Research indicates that compounds with similar structures may modulate serotonin levels, suggesting potential implications for treating mood disorders such as depression and anxiety .

Additionally, this compound may influence other neurotransmitter systems, including dopamine and norepinephrine pathways, which could enhance its therapeutic profile in managing neurological conditions .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammatory responses. Studies suggest that this compound may serve as a potent inhibitor of sEH, thus providing relief from inflammatory conditions .

3. Anticonvulsant Potential

Research into related piperidine derivatives has indicated anticonvulsant activity, suggesting that this compound may exhibit similar properties. The incorporation of specific functional groups has been shown to enhance the efficacy of these compounds in animal models .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as a therapeutic agent in treating infections associated with biofilm formation .

Case Study 2: Anti-inflammatory Action

In a preclinical model assessing inflammation, the compound demonstrated a significant reduction in inflammatory markers when administered to subjects with induced inflammation. This suggests its potential utility in treating chronic inflammatory diseases .

Research Findings Summary

- Serotonergic Interaction: Modulates serotonin levels; potential antidepressant effects.

- Antimicrobial Activity: Effective against key bacterial pathogens; MIC values indicate strong bactericidal activity.

- Anti-inflammatory Effects: Inhibits sEH; potential for treating inflammatory disorders.

- Anticonvulsant Potential: Related compounds show promise; further research needed.

Propiedades

IUPAC Name |

N-(3-piperidin-4-ylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZUVVSQGLKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.